Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

Catalog No.
S866746
CAS No.
774608-89-8
M.F
C5H6BrN3O2
M. Wt
220.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

CAS Number

774608-89-8

Product Name

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

IUPAC Name

ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

InChI

InChI=1S/C5H6BrN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9)

InChI Key

IKUFDPUSUXPOAC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NNC(=N1)Br

Canonical SMILES

CCOC(=O)C1=NNC(=N1)Br

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound characterized by its unique structure, which includes a triazole ring and a carboxylate functional group. Its molecular formula is C₅H₆BrN₃O₂, and it has a molecular weight of approximately 220.02 g/mol. The compound is notable for its density of about 1.8 g/cm³ and a boiling point of approximately 354 °C at 760 mmHg . Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate is recognized for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Typical of carboxylic esters and triazoles. Some notable reactions include:

  • Nucleophilic substitution: The bromine atom in the compound can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylic acid.
  • Condensation reactions: The carboxylic acid group can participate in condensation reactions with amines or alcohols to form amides or esters respectively.

These reactions are fundamental in synthetic organic chemistry for developing new compounds with tailored properties.

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate exhibits various biological activities that make it a subject of interest in medicinal chemistry. Preliminary studies suggest that it may possess:

  • Antimicrobial properties: It has shown effectiveness against certain bacterial strains.
  • Antifungal activity: The compound has been evaluated for its ability to inhibit fungal growth.
  • Potential anticancer effects: Some derivatives of triazoles are known for their anticancer properties, indicating a possible pathway for further investigation with this compound.

These biological activities highlight the potential of ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate in therapeutic applications.

The synthesis of ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Bromination: Starting from 1H-1,2,4-triazole derivatives, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the 5-position.
  • Esterification: The resulting triazole can then be reacted with ethyl chloroformate or ethanol in the presence of a base to form the ethyl ester.
  • Carboxylation: Alternatively, carboxylic acid derivatives may be synthesized through carbon dioxide insertion into suitable intermediates.

These methods provide pathways to synthesize ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate with varying degrees of efficiency and yield.

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it can be explored as a lead compound for developing new drugs targeting infections or cancer.
  • Agriculture: It may serve as an agrochemical agent due to its antifungal properties.
  • Research: Used as an intermediate in organic synthesis for creating complex molecules in medicinal chemistry.

These applications underscore the versatility and importance of this compound in scientific research and industry.

Studies on the interactions of ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate with biological systems are crucial for understanding its mechanism of action. Key areas of focus include:

  • Protein binding studies: Investigating how the compound interacts with specific proteins can provide insights into its biological activity.
  • Metabolic pathways: Understanding how this compound is metabolized in living organisms helps assess its pharmacokinetics and potential toxicity.

Such studies are essential for evaluating the safety and efficacy of ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate as a therapeutic agent.

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate shares structural similarities with several other compounds within the triazole family. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
Ethyl 3-amino-5-methylthio-1H-1,2,4-triazoleContains amino and methylthio groupsPotential herbicidal activity
Methyl 4-(5-bromo-1H-pyrazol-3-yloxy)benzoatePyrazole ring with ether linkageAntitumor activity
Ethyl 4-amino-5-(trifluoromethyl)-1H-pyrazoleTrifluoromethyl substituentEnhanced lipophilicity

These compounds highlight the uniqueness of ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate due to its specific bromination pattern and functional groups that influence its biological activity and applications.

XLogP3

1.6

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

Dates

Modify: 2023-08-16

Explore Compound Types